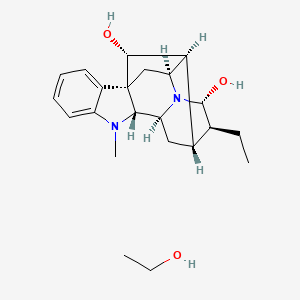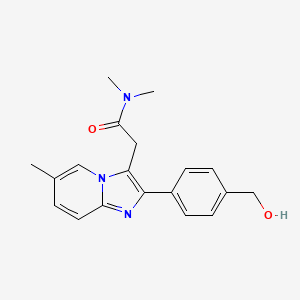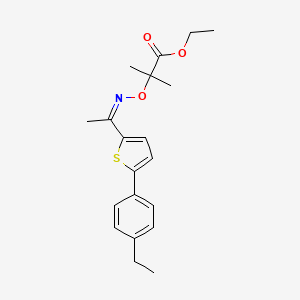
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes a piperazine ring, a benzodioxole moiety, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- typically involves multiple steps. The process begins with the preparation of the benzodioxole moiety, which is then coupled with a piperazine derivative. The final step involves the introduction of the pyrrolidinyl group and the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
化学反応の分析
Types of Reactions
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, making it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its ability to modulate biological targets.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and benzodioxole-containing molecules. Examples include:
- Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxoethyl)-, monohydrochloride
- Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-morpholinyl)ethyl)-, monohydrochloride
Uniqueness
What sets Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
97181-25-4 |
|---|---|
分子式 |
C21H28ClN3O4 |
分子量 |
421.9 g/mol |
IUPAC名 |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]but-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O4.ClH/c1-16(17-4-5-18-19(13-17)28-15-27-18)12-20(25)24-10-8-22(9-11-24)14-21(26)23-6-2-3-7-23;/h4-5,12-13H,2-3,6-11,14-15H2,1H3;1H/b16-12+; |
InChIキー |
GGBJGNAUXNOVAV-CLNHMMGSSA-N |
異性体SMILES |
C/C(=C\C(=O)N1CCN(CC1)CC(=O)N2CCCC2)/C3=CC4=C(C=C3)OCO4.Cl |
正規SMILES |
CC(=CC(=O)N1CCN(CC1)CC(=O)N2CCCC2)C3=CC4=C(C=C3)OCO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)










